Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate
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Overview
Description
Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate is a complex organic compound that features a quinoline core, a thiomorpholine moiety, and an ethyl benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.
Introduction of the Thiomorpholine Moiety: The thiomorpholine group is introduced via nucleophilic substitution reactions, often using thiomorpholine and a suitable leaving group on the quinoline ring.
Coupling with Ethyl Benzoate: The final step involves coupling the quinoline-thiomorpholine intermediate with ethyl 3-aminobenzoate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoic acid.
Scientific Research Applications
Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. The thiomorpholine moiety may interact with enzymes, inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core, are well-known for their antimalarial properties.
Thiomorpholine Derivatives: Compounds containing thiomorpholine are explored for their potential as enzyme inhibitors.
Ethyl Benzoate Derivatives: These compounds are often used in the synthesis of esters and amides for various applications.
Uniqueness
Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of the quinoline core, thiomorpholine moiety, and ethyl benzoate group allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for research and development.
Properties
IUPAC Name |
ethyl 3-[[3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-2-29-23(28)16-6-5-7-17(14-16)25-21-18-8-3-4-9-20(18)24-15-19(21)22(27)26-10-12-30-13-11-26/h3-9,14-15H,2,10-13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUHJCVYIGETRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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